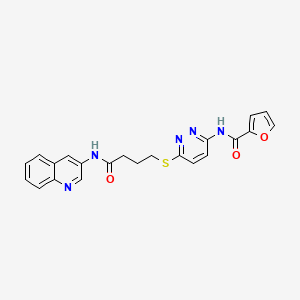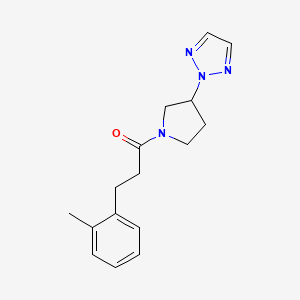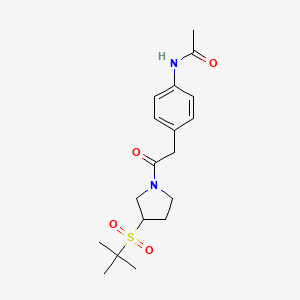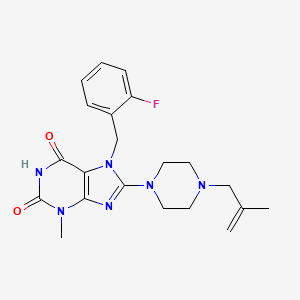
7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound. Purines are found in many biological systems and are key components of DNA and RNA1.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by various substitutions to add the different functional groups. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis1.Molecular Structure Analysis
The molecular formula of this compound is C21H25FN6O2, and its molecular weight is 412.4691. It contains several functional groups, including a fluorobenzyl group, a methylallyl group, and a piperazine ring1.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the piperazine ring might undergo reactions with acids or bases, and the fluorobenzyl group might be susceptible to nucleophilic aromatic substitution reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, its solubility would be influenced by the polar and nonpolar groups in the molecule1.Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Pharmacology
Piperazine, a key structural component of the compound , is notable for its broad therapeutic applications. Research on piperazine derivatives reveals their significant role in the development of drugs targeting psychotic and mood disorders. For instance, lurasidone, a drug with a pharmacodynamic profile that includes a piperazine moiety, is used for treating schizophrenia and bipolar depression. Its effectiveness and tolerability, alongside a low risk of inducing metabolic or cardiac abnormalities, underscore the therapeutic potential of piperazine-containing compounds (Pompili et al., 2018).
Furthermore, piperazine derivatives have been explored for their anti-mycobacterial activity, with some showing potent effects against Mycobacterium tuberculosis. This highlights the scaffold's versatility and potential in addressing various infectious diseases (Girase et al., 2020).
Pharmacophoric Groups and Drug Design
The design and synthesis of ligands for D2-like receptors, incorporating arylalkyl substituents similar to those in the compound of interest, indicate the importance of these pharmacophoric groups. These studies provide insights into how structural modifications can enhance the selectivity and potency of receptor binding, offering a pathway for the development of more effective antipsychotic agents (Sikazwe et al., 2009).
Additionally, the exploration of fluorescent chemosensors based on structural motifs related to the compound demonstrates the potential for developing sensitive and selective detection methods for various analytes, further highlighting the compound’s relevance in analytical and diagnostic applications (Roy, 2021).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this or any chemical compound1.
Zukünftige Richtungen
Future research could explore the synthesis, reactivity, and potential biological activity of this compound. This could include developing more efficient synthesis methods, studying its reactivity with various reagents, and testing its activity against different biological targets1.
Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.
Eigenschaften
IUPAC Name |
7-[(2-fluorophenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O2/c1-14(2)12-26-8-10-27(11-9-26)20-23-18-17(19(29)24-21(30)25(18)3)28(20)13-15-6-4-5-7-16(15)22/h4-7H,1,8-13H2,2-3H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLNYSRLKFHGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-Fluorophenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(2-ethyl-6-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2479887.png)
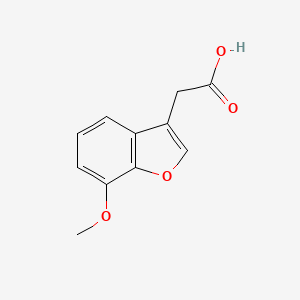
![N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2479892.png)
![([4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid](/img/structure/B2479894.png)
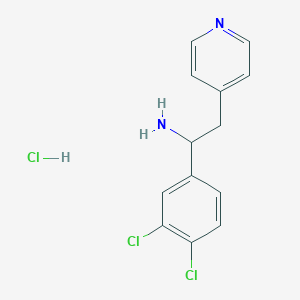
![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2479898.png)
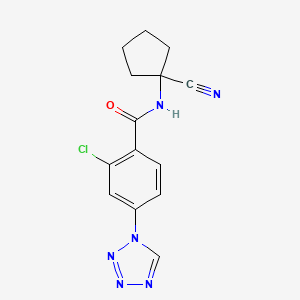
![2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2479900.png)
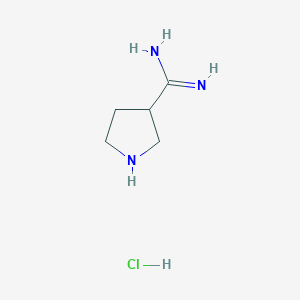
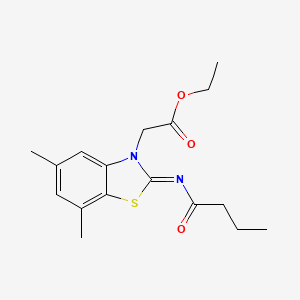
![6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2479905.png)
